While there is a record for 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid in the PubChem database (CID 124326), there is currently no scientific research literature explicitly referencing this specific molecule. PubChem is a publicly available database containing information on small molecules and their properties [1].
This lack of documented research could be due to several reasons. The compound may be relatively new and not yet extensively studied, or it may have niche applications outside the mainstream of scientific research.
The structure of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid suggests some potential areas for future scientific research.
Given the absence of current research, further investigation is needed to determine the potential applications of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid. This could involve studies on its synthesis, characterization, and evaluation of its chemical and biological properties.
This information is based on the chemical structure of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid and does not constitute evidence of its actual properties or applications.
NOTA, or 1,4,7-triazacyclononane-N,N',N''-triacetic acid, is a cyclic compound characterized by its unique triazine core and three carboxylic acid groups. Its molecular formula is with a molecular weight of approximately 303.31 g/mol . This structure allows NOTA to function effectively as a chelating agent, forming stable complexes with various metal ions, which is crucial for its applications in medical imaging and drug delivery systems.
The biological activity of NOTA derivatives is significant in the field of medicine, particularly in imaging and targeted therapy. By forming stable complexes with radioactive isotopes, NOTA derivatives serve as radiopharmaceuticals that enhance the visualization of specific tissues or organs during diagnostic procedures. Furthermore, studies have indicated that NOTA can facilitate targeted drug delivery by conjugating therapeutic agents to its structure, potentially increasing treatment efficacy while minimizing side effects .
NOTA can be synthesized through various methods, with one common approach involving the reaction of 1,4,7-triazacyclononane with acetic anhydride or acetic acid under controlled conditions. This reaction yields NOTA through a series of acetylation steps that introduce the carboxylic acid groups into the triazine framework. Other methods may include modifications of existing chelators to enhance their stability and binding properties .
NOTA stands out due to its specific design for radiopharmaceutical applications and its ability to form rapid and stable complexes with certain metals, making it particularly valuable in medical imaging technologies .
Studies on NOTA's interactions focus on its ability to form stable complexes with various metal ions. These interactions are crucial for understanding its efficacy in medical applications. For example, research has shown that NOTA forms highly stable complexes with gallium isotopes used in PET imaging. The stability and kinetics of these interactions make NOTA a preferred choice over other chelators .
Similar compounds to NOTA include:
Compound | Structure Type | Key Features |
XLogP3 -7.9
Hydrogen Bond Acceptor Count 9
Hydrogen Bond Donor Count 3
Exact Mass 303.14303540 g/mol
Monoisotopic Mass 303.14303540 g/mol
Heavy Atom Count 21
Other CAS
56491-86-2
Wikipedia
1,4,7-Triazacyclononane-N,N',N''-triacetic acid
Dates
Modify: 2023-08-15
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